molecular formula C12H14N2O6S B3125244 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 321970-60-9

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B3125244
CAS No.: 321970-60-9
M. Wt: 314.32 g/mol
InChI Key: AVATZSJXFSPYLU-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid (CAS: 356522-47-9) is a piperidine derivative featuring a 3-nitrophenylsulfonyl substituent at the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₁₄N₂O₆S, with a molecular weight of 314.31 g/mol . The compound is synthesized via sulfonylation reactions, where piperidine-3-carboxylic acid reacts with 3-nitrobenzenesulfonyl chloride under basic conditions . Key applications include its use as an intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c15-12(16)9-3-2-6-13(8-9)21(19,20)11-5-1-4-10(7-11)14(17)18/h1,4-5,7,9H,2-3,6,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVATZSJXFSPYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198059
Record name 3-Piperidinecarboxylic acid, 1-[(3-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321970-60-9
Record name 3-Piperidinecarboxylic acid, 1-[(3-nitrophenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321970-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-[(3-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine with 3-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 1-[(3-Nitrophenyl)sulfonyl]piperidine. This intermediate is then further reacted with carbon dioxide under high pressure to introduce the carboxylic acid group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is an organic compound with the molecular formula C12H14N2O6SC_{12}H_{14}N_{2}O_{6}S and a molecular weight of 314.31 g/mol. This compound has various applications in scientific research, spanning chemistry, biology, and industry.

Scientific Research Applications

Chemistry
1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid serves as a building block in synthesizing complex organic molecules and as a reagent in chemical reactions. The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid typically involves reacting piperidine with 3-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 1-[(3-Nitrophenyl)sulfonyl]piperidine. This intermediate is then reacted with carbon dioxide under high pressure to introduce the carboxylic acid group.

Biology
Due to its ability to form stable complexes with biological macromolecules, 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is used in studying enzyme inhibition and protein-ligand interactions.

Industry
In industry, 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is used to produce specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Chemical Reactions

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid can undergo several chemical reactions:

  • Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Reduction : The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
  • Substitution : The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted piperidine compounds.

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid with analogs that share the piperidine-3-carboxylic acid core but differ in sulfonyl substituents or other functional groups.

Sulfonyl-Substituted Piperidine-3-carboxylic Acids

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid 3-Nitrophenylsulfonyl C₁₂H₁₄N₂O₆S 314.31 CAS 356522-47-9; synthesized via sulfonylation ; used in drug discovery.
1-(Phenylsulfonyl)piperidine-3-carboxylic acid Phenylsulfonyl C₁₂H₁₅NO₄S 269.32 Synthesized using benzenesulfonyl chloride ; lower molecular weight due to absence of nitro group.
1-[(2-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid 2-Chlorophenylsulfonyl C₁₂H₁₄ClNO₄S 303.76 CAS 630049-60-4; chloro substituent introduces steric and electronic differences .
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 3,5-Dimethylisoxazole-4-sulfonyl C₁₁H₁₅N₂O₅S 287.31 Solubility >43.2 µg/mL at pH 7.4; heteroaryl sulfonyl group enhances solubility .
1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid 5-Bromothiophene-2-sulfonyl C₁₀H₁₂BrNO₄S₂ 354.23 Bromine atom increases molecular weight; potential halogen bonding interactions .
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 1,3,5-Trimethylpyrazole-4-sulfonyl C₁₂H₁₉N₃O₄S 301.36 Methyl groups improve lipophilicity; CAS 899703-32-3 .
Key Observations:
  • Solubility : Heteroaryl sulfonyl derivatives (e.g., isoxazole, thiophene) exhibit improved aqueous solubility compared to aromatic sulfonyl groups due to polar heteroatoms .
  • Steric Hindrance : Bulky substituents like 1,3,5-trimethylpyrazole may hinder interactions with biological targets compared to smaller groups like nitro or chloro .

Non-Sulfonyl Piperidine-3-carboxylic Acid Derivatives

Table 2: Comparison with Non-Sulfonyl Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid 3-Chlorobenzyl C₁₃H₁₆ClNO₂ 265.73 Benzyl group increases lipophilicity; CAS 652971-20-5 .
1-Acetylpiperidine-3-carboxylic acid Acetyl C₈H₁₃NO₃ 171.19 Smaller substituent; used in peptide mimetics (e.g., nipecotic acid derivatives) .
1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid 4-Nitro-2-(trifluoromethyl)phenyl C₁₃H₁₃F₃N₂O₄ 318.25 Trifluoromethyl group enhances metabolic stability; CAS 1171918-77-6 .
Key Observations:
  • Functional Group Diversity: Non-sulfonyl derivatives (e.g., acetyl, benzyl) offer distinct physicochemical profiles. For instance, the acetyl group reduces steric bulk, favoring binding in constrained enzyme active sites .
  • Biological Relevance : The trifluoromethyl group in 1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid improves resistance to oxidative metabolism, a common strategy in drug design .

Biological Activity

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The compound features a piperidine ring, a nitrophenyl sulfonyl group, and a carboxylic acid moiety, which contribute to its potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄N₂O₆S
  • Molecular Weight : 314.31 g/mol

The biological activity of 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes, potentially affecting pathways related to inflammation and cell signaling.
  • GABAergic Activity : Similar compounds have been shown to interact with GABA transporters, suggesting that this compound might influence GABAergic neurotransmission by inhibiting GABA reuptake, thus increasing synaptic GABA levels.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Enzyme Inhibition

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid has been studied for its potential to inhibit cathepsin K (Cat K), an enzyme involved in bone resorption and implicated in osteoporosis and certain cancers. The inhibition of Cat K could lead to therapeutic effects in these conditions.

2. Antiviral Properties

Preliminary studies suggest that derivatives of piperidine may possess antiviral activities, making them candidates for further exploration against viral infections .

3. Anticancer Potential

The compound's ability to inhibit enzymes involved in tumor progression suggests potential anticancer properties. Its structural features may allow it to interact with biological targets relevant in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is significantly influenced by its structure. Key features include:

  • Nitrophenyl Group : The position and nature of the nitrophenyl substitution can enhance or diminish biological efficacy.
  • Carboxylic Acid Moiety : This functional group is critical for binding interactions with biological targets.
Compound NameMolecular FormulaUnique Features
1-(4-Nitrophenyl)piperidine-3-carboxylic acidC₁₂H₁₄N₂O₄Different nitrophenyl substitution
N-(4-Nitrophenyl)glycineC₉H₈N₂O₃Contains a glycine structure

Case Studies

Recent research has demonstrated the efficacy of piperidine derivatives in various biological assays:

  • Cat K Inhibition Studies : A study identified several piperidine derivatives with IC50 values indicating strong inhibitory activity against Cat K, highlighting the potential of these compounds in treating osteoporosis .
  • Antiviral Activity Assessment : Initial assessments showed promising results for piperidine derivatives against viral pathogens, warranting further investigation into their mechanisms of action and therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-[(3-nitrophenyl)sulfonyl]piperidine-3-carboxylic acid with high purity?

  • Methodology :

  • Step 1 : Start with piperidine-3-carboxylic acid. Protect the carboxylic acid group using tert-butoxycarbonyl (Boc) to avoid side reactions during sulfonylation .
  • Step 2 : Perform sulfonylation using 3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–5°C for 2–4 hours. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 1–2 hours. Confirm deprotection via FT-IR (loss of Boc C=O stretch at ~1680 cm⁻¹) .
  • Purification : Use flash chromatography (silica gel, gradient elution: 5–20% methanol in DCM) followed by recrystallization from ethanol/water (80:20). Purity >95% can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Analytical Techniques :

  • NMR :
  • ¹H NMR (DMSO-d6): Expected signals include δ 8.5–8.7 ppm (aromatic protons from nitrophenyl), δ 3.5–4.0 ppm (piperidine CH₂ groups), and δ 1.5–2.5 ppm (piperidine backbone).
  • ¹³C NMR : Confirm sulfonyl (C-SO₂) at ~115–120 ppm and carboxylic acid (COOH) at ~170 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 325.3 (calculated for C₁₂H₁₄N₂O₅S). High-resolution mass spectrometry (HRMS) ensures exact mass matching .

Q. What are the recommended storage conditions to maintain compound stability?

  • Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent degradation via hydrolysis or photolysis. Purity should be rechecked every 6 months via HPLC .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in BCL-2 inhibition assays be resolved?

  • Hypothesis Testing :

  • Assay Variability : Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out false positives .
  • Structural Confirmation : Use X-ray crystallography or cryo-EM to verify binding to BCL-2’s hydrophobic groove. Molecular docking (AutoDock Vina) can identify key interactions (e.g., sulfonyl group with Arg-103) .
  • Metabolite Screening : Check for degradation products (e.g., desulfonated derivatives) via LC-MS that may interfere with activity .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Approaches :

  • Salt Formation : Convert the carboxylic acid to a sodium salt (reaction with NaOH in ethanol) to enhance aqueous solubility. Confirm via pH titration and ion chromatography .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability. Hydrolysis in plasma can regenerate the active form .
  • Co-solvents : Use cyclodextrin-based formulations (e.g., HP-β-CD) to solubilize the compound in PBS (pH 7.4) for intravenous administration .

Q. How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Computational Analysis :

  • Perform DFT calculations (Gaussian 16) to map electron density on the sulfonyl group. The nitro group’s meta-position enhances electrophilicity at sulfur, facilitating nucleophilic attack (e.g., by amines) .
  • Kinetic Studies : Compare reaction rates with para-nitro analogs using stopped-flow spectroscopy. A Hammett plot (σ = +0.71 for meta-NO₂) confirms the nitro group’s electron-withdrawing effect .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 2
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1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid

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